2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride
Description
The compound 2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride (hereafter referred to as the "target compound") is a dihydrochloride salt featuring a morpholine ring fused with a 3-methyl-1,2,4-triazole moiety and a propanoic acid side chain. Its molecular architecture combines hydrophilic (morpholine, propanoic acid) and hydrophobic (triazole) regions, which may influence solubility, bioavailability, and receptor binding.
Properties
IUPAC Name |
2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.2ClH/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9;;/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKOCCVFMVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride (CAS No. 1394040-01-7) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H18Cl2N4O3
- Molecular Weight : 313.18 g/mol
- Structure : The presence of a morpholine ring and a triazole moiety contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazole can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. In vitro assays have demonstrated that related triazole-containing compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds similar to the one in focus have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives may inhibit enzymes critical for cellular proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that triazoles possess antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that those with morpholine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized a series of bacterial strains to evaluate the minimum inhibitory concentration (MIC), revealing significant efficacy against both Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 25 | Staphylococcus aureus |
| B | 50 | Escherichia coli |
| C | 10 | Pseudomonas aeruginosa |
Study 2: Antitumor Activity
In a comparative analysis of several triazole derivatives in human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that the presence of the morpholine ring significantly increased cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Methyltriazole | 15 | MCF-7 |
| 2-[2-(3-methyltriazol)] | 5 | MCF-7 |
| Control (Doxorubicin) | 10 | MCF-7 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various pathogenic microorganisms. The presence of the morpholine group in this compound may enhance its solubility and bioavailability, making it a candidate for developing new antimicrobial agents .
Antifungal Properties
The antifungal activity of 2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride has been evaluated in vitro against several fungal strains. The results suggest that this compound could serve as a lead structure for the development of novel antifungal therapies, particularly for resistant strains .
Potential in Cancer Therapy
Recent studies have explored the potential of triazole-containing compounds in cancer therapy. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation presents an exciting avenue for future research. The specific interactions of this compound with target proteins could be elucidated through molecular docking studies, providing insights into its mechanism of action .
Fungicides
Given its antifungal properties, this compound may also find applications as a fungicide in agriculture. The efficacy of triazole derivatives as agricultural fungicides is well-documented; thus, this compound could be tested for its effectiveness against crop pathogens .
Plant Growth Regulation
There is emerging evidence that certain triazole compounds can act as plant growth regulators. This property could be beneficial in enhancing crop yield and resilience against environmental stressors. Further research is needed to understand the specific effects of this compound on plant physiology and growth patterns .
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, researchers synthesized various triazole derivatives and assessed their antimicrobial activity. Among these derivatives, the inclusion of morpholine significantly improved the compounds' efficacy against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further developed as a potent antimicrobial agent .
Case Study 2: Antifungal Testing
A separate investigation focused on evaluating the antifungal properties of several triazole derivatives against Candida species. The results indicated that compounds with similar structures to this compound exhibited promising antifungal activity, thereby supporting its potential application in treating fungal infections .
Comparison with Similar Compounds
Structural Analogues with Triazole and Dihydrochloride Groups
Functional and Application-Based Comparisons
Medicinal Chemistry Candidates
In contrast, analogs like the methanamine derivatives in lack ionizable carboxylic acid groups, limiting their utility in pH-dependent biological interactions.
Agrochemical Derivatives
Triazole-containing compounds are prevalent in agrochemicals (e.g., propiconazole, a fungicide ). While the target compound’s morpholine and propanoic acid groups deviate from typical pesticide structures (e.g., etaconazole’s dioxolane ring ), its triazole moiety could confer antifungal or enzyme-inhibiting properties.
Crystallographic and Conformational Analysis
Compounds with triazole-morpholine linkages, such as those in , exhibit planar molecular conformations with perpendicular aromatic substituents. This structural feature may stabilize π-π stacking or hydrophobic interactions in the target compound. The use of SHELX software () for crystallographic refinement is common across such studies, ensuring high-resolution structural validation.
Preparation Methods
Synthesis of the Core Heterocyclic Compound
The initial step involves synthesizing the heterocyclic moiety, which comprises a 1,2,4-triazole ring substituted with a methyl group at position 3. This is typically achieved via:
- Cyclization of suitable hydrazine derivatives with nitriles or amidines to form the 1,2,4-triazole ring.
- Methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Research Findings:
A patent (WO2014188453A2) describes a process where the 1,2,4-triazole core is synthesized through a cyclization of hydrazides with appropriate nitriles, followed by methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF). This approach ensures regioselectivity and high yield.
Preparation of the Morpholine Derivative
The morpholine ring is introduced via nucleophilic substitution or ring-closure reactions:
- Nucleophilic substitution of a suitable precursor, such as 4-chloromorpholine, with a precursor bearing the side chain, under basic conditions.
- Alternatively, cyclization of amino alcohol derivatives to form the morpholine ring.
Research Findings:
Patent US20210094954A1 highlights a method where morpholine derivatives are prepared through nucleophilic substitution reactions with halogenated intermediates, often employing solvents like acetonitrile and bases such as sodium hydride or potassium carbonate.
Coupling of the Heterocyclic and Morpholine Units
The heterocyclic and morpholine fragments are coupled via:
- Amide bond formation using activating agents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.
- Direct nucleophilic substitution if functional groups are appropriately positioned.
Research Findings:
The patent literature indicates that coupling is optimized in polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc), with carbodiimide-based coupling agents providing high efficiency and minimal side reactions.
Introduction of the Propanoic Acid Side Chain
The side chain is introduced via acylation:
- Alkylation with protected propanoic acid derivatives or via carboxylation of the precursor using reagents such as malonic acid derivatives or via Grignard reactions followed by oxidation.
Research Findings:
Patents describe the use of ethyl or methyl esters of propanoic acid that are coupled to the amino group on the heterocyclic-morpholine intermediate, followed by hydrolysis to yield the free acid.
Salt Formation: Dihydrochloride
The final step involves converting the free acid into its dihydrochloride salt:
- Reaction with hydrochloric acid in an aqueous medium, often under reflux or stirring at room temperature.
- Isolation of the salt via filtration, washing, and drying under vacuum.
Research Findings:
Patent WO2014188453A2 details the salt formation process, emphasizing that controlled addition of hydrochloric acid in an aqueous medium yields a stable dihydrochloride salt with high purity.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of hydrazides | Hydrazides + nitriles | DMF | Reflux, base (K2CO3) | High regioselectivity |
| 2 | Methylation | Methyl iodide | DMF | Room temp, inert atmosphere | Methyl at 3-position |
| 3 | Morpholine synthesis | Halogenated morpholine + nucleophile | Acetonitrile | Reflux | High yield |
| 4 | Coupling | Carbodiimide (DCC/EDC) | DMF | Room temp, inert | Efficient amide formation |
| 5 | Side chain addition | Propanoic acid derivatives | Ethanol or DMSO | Reflux | Hydrolysis yields free acid |
| 6 | Salt formation | Hydrochloric acid | Water | Reflux or stirring | Stable dihydrochloride |
Notes and Considerations
- Purity and Yield Optimization: Each step requires careful control of reaction conditions to maximize yield and purity, especially during methylation and coupling steps.
- Environmental and Safety Aspects: Handling of methylating agents and halogenated intermediates should adhere to safety protocols due to their toxicity and volatility.
- Scalability: The described methods are adaptable for large-scale synthesis, with process modifications to improve efficiency and reduce waste.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, hydrazide derivatives can be cyclized via prolonged heating (18–48 hours) followed by vacuum distillation and crystallization in water-ethanol mixtures to isolate the product . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from 2-propanol is critical to achieving high purity (>95%) . Key parameters include solvent choice, reaction time, and temperature gradients to minimize side reactions.
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
Standard characterization methods include:
- Melting Point Analysis : Confirm identity and purity (e.g., m.p. 141–143°C for analogous triazole derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to verify morpholine and triazole ring integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.
Advanced: How can reaction optimization be systematically approached for scaling up synthesis?
Answer:
Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, catalyst loading). For instance, fractional factorial designs can screen variables, while response surface methodology (RSM) optimizes yield and minimizes impurities . Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation . Real-time monitoring via in-situ FTIR or Raman spectroscopy enhances control over reaction kinetics .
Advanced: What mechanistic insights are critical for understanding this compound’s reactivity in biological systems?
Answer:
Focus on molecular docking and MD simulations to study interactions with target proteins (e.g., enzymes or receptors). The morpholine ring’s conformational flexibility and triazole’s hydrogen-bonding capacity are key to binding affinity. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies thermodynamic parameters (ΔG, Kd) . Contrast computational predictions with in vitro assays (e.g., enzyme inhibition) to resolve discrepancies in activity data .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay protocols). Mitigation strategies include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outliers .
- Dose-Response Curves : Generate EC50/IC50 values across multiple replicates to assess reproducibility.
- Structural Analog Comparison : Test derivatives to isolate the impact of the morpholine-triazole scaffold .
Advanced: What computational frameworks support the design of derivatives with enhanced pharmacological properties?
Answer:
Leverage ICReDD’s integrated approach , combining:
- Quantum Chemical Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- Machine Learning (ML) : Train models on existing bioactivity data to prioritize derivatives with optimal logP, solubility, and ADMET profiles.
- Molecular Dynamics (MD) : Simulate membrane permeability and protein-ligand stability over nanosecond timescales .
Experimental validation via parallel synthesis and high-throughput screening (HTS) closes the feedback loop between computation and empirical data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
